molecular formula C4H4BClN2O2 B12503981 (5-Chloropyrimidin-2-yl)boronic acid

(5-Chloropyrimidin-2-yl)boronic acid

Cat. No.: B12503981
M. Wt: 158.35 g/mol
InChI Key: HVUMUYKESVLHNZ-UHFFFAOYSA-N
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Description

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids, characterized by the R-B(OH)₂ functional group, are a class of organoboranes that have become indispensable tools in modern organic synthesis. wikipedia.org Their significance stems from their versatile reactivity, stability, and relatively low toxicity. mdpi.com A key feature of boronic acids is their ability to act as Lewis acids, enabling them to form reversible covalent complexes with molecules containing vicinal diols, amino acids, and hydroxamic acids. wikipedia.orglabinsights.nl This unique characteristic is fundamental to their application in molecular recognition and the development of sensors. labinsights.nlboronmolecular.com

One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. boronmolecular.com This palladium-catalyzed reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and fine chemicals. boronmolecular.com The transmetallation of the organic residue from the boronic acid to a transition metal is a key step in this and other cross-coupling reactions. labinsights.nlborates.today

Beyond their role in carbon-carbon bond formation, boronic acids and their derivatives are utilized in a variety of other organic transformations, including Chan-Lam coupling for carbon-nitrogen and carbon-oxygen bond formation, and reactions to produce ketones. molecularcloud.orgpharmiweb.com The development of boronic acid chemistry continues to expand, with ongoing research into new reactions and applications, solidifying their status as versatile and crucial intermediates in contemporary organic synthesis. molecularcloud.orgpharmiweb.comnbinno.com

Importance of Pyrimidine (B1678525) Scaffolds in Target Molecule Synthesis

The pyrimidine ring system is a privileged heterocyclic motif that holds a position of great importance in the synthesis of target molecules, particularly in the realm of medicinal chemistry and drug discovery. nih.govmdpi.comnih.gov As a fundamental component of nucleic acids (DNA and RNA), pyrimidine and its derivatives can readily interact with biological macromolecules such as enzymes and genetic material. nih.gov This inherent biocompatibility and ability to form hydrogen bonds often contribute to the favorable pharmacokinetic and pharmacodynamic properties of pyrimidine-containing drugs. mdpi.com

The synthetic accessibility and the potential for functionalization at multiple positions (2, 4, 5, and 6) of the pyrimidine ring allow for the creation of vast and diverse chemical libraries. mdpi.com This structural versatility has enabled medicinal chemists to design and synthesize a wide array of therapeutic agents with a broad spectrum of biological activities. tandfonline.com Marketed drugs incorporating the pyrimidine scaffold have demonstrated efficacy as anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive agents, among others. nih.govmdpi.com

The ongoing exploration of pyrimidine scaffolds in drug discovery is driven by the need to address new biological targets and overcome drug resistance. nih.gov Researchers continue to develop novel synthetic methodologies to access new pyrimidine derivatives and explore their potential in treating a myriad of diseases, underscoring the enduring importance of this scaffold in the synthesis of biologically active molecules. mdpi.comtandfonline.commdpi.com

Overview of (5-Chloropyrimidin-2-yl)boronic Acid as a Key Building Block for Complex Molecules

(5-Chloropyrimidin-2-yl)boronic acid is a specialized heterocyclic boronic acid that serves as a valuable building block in the synthesis of complex organic molecules. This compound combines the reactive boronic acid functionality with the biologically significant pyrimidine scaffold, making it a particularly useful reagent in medicinal chemistry and materials science. The presence of the chloro substituent provides an additional site for synthetic modification, further enhancing its versatility.

The primary utility of (5-chloropyrimidin-2-yl)boronic acid lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.net This allows for the efficient and specific introduction of the 5-chloropyrimidin-2-yl moiety into a larger molecular framework. The resulting products, highly functionalized 5-heteroarylpyrimidines, are of significant interest in the development of new pharmaceutical agents and functional materials. researchgate.net

The synthesis of (5-chloropyrimidin-2-yl)boronic acid itself can be achieved through methods such as lithium-halogen exchange from a suitable precursor like 5-bromo-2-chloropyrimidine (B32469), followed by reaction with a borate (B1201080) ester. researchgate.netchemicalbook.com The availability of this key intermediate facilitates the construction of complex molecules that leverage the unique electronic and biological properties of the pyrimidine ring.

Interactive Data Table: Properties of (5-Chloropyrimidin-2-yl)boronic acid

PropertyValueSource
Molecular Formula C₄H₄BClN₂O₂ thermofisher.com
IUPAC Name (2-chloropyrimidin-5-yl)boronic acid thermofisher.com
InChI Key YTCIHPTZKKWKKC-UHFFFAOYSA-N thermofisher.com
SMILES OB(O)C1=CN=C(Cl)N=C1 thermofisher.com
CAS Number 1003845-06-4 thermofisher.com

Properties

Molecular Formula

C4H4BClN2O2

Molecular Weight

158.35 g/mol

IUPAC Name

(5-chloropyrimidin-2-yl)boronic acid

InChI

InChI=1S/C4H4BClN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2,9-10H

InChI Key

HVUMUYKESVLHNZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=N1)Cl)(O)O

Origin of Product

United States

Synthetic Methodologies for 5 Chloropyrimidin 2 Yl Boronic Acid

Boronylation Strategies from Halogenated Pyrimidine (B1678525) Precursors

The introduction of a boronic acid moiety onto a pyrimidine ring is most commonly achieved by leveraging the reactivity of halogens as synthetic handles. Two principal strategies, palladium-catalyzed borylation and lithium-halogen exchange, represent the most explored avenues.

The palladium-catalyzed Miyaura borylation reaction is a powerful and widely used method for synthesizing aryl and heteroaryl boronic esters from their corresponding halides or triflates by reacting them with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgresearchgate.netnih.gov This method is valued for its mild reaction conditions and high functional group tolerance. organic-chemistry.orgnih.gov The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the aryl boronate ester. organic-chemistry.org

However, the application of this method to substrates with multiple, electronically distinct halogen atoms, such as 2,5-dichloropyrimidine (B52856), introduces a significant challenge of regioselectivity. Research into the cross-coupling reactions of dihaloheteroarenes has shown that halides adjacent to a nitrogen atom, like the chlorine at the C2 position of the pyrimidine ring, are typically more reactive. nih.gov Counterintuitively, studies on 2,5-dichloropyrimidine have demonstrated that under certain ligand-free, Jeffery-type conditions, cross-coupling reactions occur with a high preference for the C5 position. nih.gov This C5-selectivity suggests that the direct, palladium-catalyzed borylation of 2,5-dichloropyrimidine to selectively form (5-Chloropyrimidin-2-yl)boronic acid at the C2 position is not a favored pathway, as the C5-chloro group would preferentially react. nih.gov This makes achieving the desired isomer a significant synthetic hurdle via this approach.

The most established and effective route for the synthesis of (5-Chloropyrimidin-2-yl)boronic acid is the lithium-halogen exchange reaction. chemicalbook.com This classic organometallic transformation takes advantage of the differential reactivity of halogens in dihalopyrimidines. The process typically starts with a precursor like 5-bromo-2-chloropyrimidine (B32469). chemicalbook.comresearchgate.net

The key principle involves the selective exchange of the more reactive halogen (bromine at C5) with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) to form a transient lithiated pyrimidine intermediate. chemicalbook.comacs.org This highly reactive species is then immediately "trapped" by an electrophilic boron source, most commonly a trialkyl borate (B1201080) like triisopropyl borate [B(O-iPr)₃]. chemicalbook.compsu.edunih.gov Subsequent aqueous workup hydrolyzes the resulting borate ester to afford the final boronic acid. chemicalbook.com

A detailed protocol for this synthesis has been reported, starting from 5-bromo-2-chloropyrimidine. chemicalbook.com The reaction is performed under an inert atmosphere, with n-BuLi being added dropwise to a solution of the starting material and the borate ester in a solvent mixture at -78 °C. chemicalbook.com This "in-situ quench" method, where the electrophile is present during the formation of the organolithium, helps to minimize side reactions of the unstable lithiated intermediate. harvard.edu

Table 1: Reaction Conditions for Lithium-Halogen Exchange Synthesis of (5-Chloropyrimidin-2-yl)boronic acid. chemicalbook.com
ParameterCondition
Starting Material5-Bromo-2-chloropyrimidine
Reagentsn-Butyllithium (n-BuLi), Triisopropyl borate
SolventTetrahydrofuran (THF) / Toluene mixture
Temperature-78 °C
Reaction Time4 hours at -78 °C
WorkupAqueous quench followed by acidification
Yield73.3%

This method's success hinges on the faster rate of lithium-bromine exchange compared to lithium-chlorine exchange, allowing for precise regiochemical control. medium.com

Alternative Synthetic Pathways to (5-Chloropyrimidin-2-yl)boronic Acid

While halogen-metal exchange is the dominant route, other modern synthetic methods like directed ortho-metalation and direct C-H borylation are theoretically conceivable. However, their applicability to this specific target molecule is severely limited by regioselectivity issues.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org While halogens can function as weak to moderate DMGs, the inherent electronic properties of the pyrimidine ring typically override their directing effect. organic-chemistry.org

In the case of 5-chloropyrimidine (B107214), the most acidic C-H protons are located at the C4 and C6 positions, flanking the two electron-withdrawing nitrogen atoms. Any deprotonation event (lithiation) would preferentially occur at these sites rather than at the C2 position, which is electronically less favored for deprotonation. acs.org For selective metalation at the C2 position of a pyridine (B92270) ring (a related heterocycle), a strong directing group at the C3 position is generally required. acs.org Consequently, DoM is not considered a viable or applicable strategy for synthesizing (5-Chloropyrimidin-2-yl)boronic acid from 5-chloropyrimidine.

Direct C-H borylation, often catalyzed by iridium complexes, has emerged as an atom-economical method for creating carbon-boron bonds. nih.govmsu.edu The regioselectivity of these reactions on heteroarenes is governed by a combination of steric and electronic factors. nih.govrsc.org A general and powerful rule for iridium-catalyzed borylation of N-heterocycles is that the reaction occurs at the C-H bond most distal (furthest away) from the ring nitrogen(s). nih.gov

For a pyrimidine substrate, this inherent selectivity directs borylation towards the C5 position. Furthermore, the nitrogen lone pairs can coordinate to the iridium catalyst, potentially leading to catalyst inhibition or deactivation. rsc.org Therefore, a direct C-H borylation of 5-chloropyrimidine would be expected to yield the 5-borylated product (by replacing the hydrogen if it were there, or potentially the chlorine), not the desired (5-Chloropyrimidin-2-yl)boronic acid where the boron is at the C2 position. While methods for directed C-H borylation exist, they typically require an external directing group tethered to the molecule, which falls outside the scope of directly functionalizing the C-H bonds of the 5-chloropyrimidine core itself. rsc.org As such, this pathway is not applicable for the synthesis of the title compound.

Reactivity and Reaction Pathways of 5 Chloropyrimidin 2 Yl Boronic Acid

Cross-Coupling Reactions Involving the Boronic Acid Moiety

The boronic acid group at the C-2 position is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for carbon-carbon bond formation, owing to the stability and low toxicity of organoboron reagents and the reaction's tolerance for a wide range of functional groups. nih.govlibretexts.org The reaction proceeds through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition with an organic halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The efficiency of the Suzuki-Miyaura coupling involving heteroaryl partners like (5-chloropyrimidin-2-yl)boronic acid is highly dependent on the catalytic system. While electron-deficient heteroaryl chlorides can be reactive enough for successful coupling, the choice of catalyst, ligand, base, and solvent is critical for achieving high yields. mdpi.com

Palladium complexes are the most common catalysts. Studies on related pyrimidine (B1678525) systems have shown that catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective. mdpi.commdpi.com The optimization of reaction conditions often involves screening various palladium sources, such as Pd(OAc)₂, in combination with different phosphine (B1218219) ligands. researchgate.net Bulky and electron-rich phosphine ligands are known to facilitate the key steps of oxidative addition and reductive elimination, which is particularly important when using less reactive aryl chlorides as coupling partners. libretexts.orgnih.gov Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and dialkylbiphenylphosphines (e.g., SPhos, XPhos) have proven effective in challenging couplings of nitrogen-containing heterocycles. nih.govorganic-chemistry.org The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful alternative to phosphines. nih.gov

The choice of base and solvent also plays a significant role. Inorganic bases like K₃PO₄, Na₂CO₃, and KF are commonly employed to activate the boronic acid for transmetalation. mdpi.commdpi.comnih.gov Solvent systems typically consist of aprotic solvents like 1,4-dioxane (B91453) or toluene, often with water as a co-solvent. mdpi.commdpi.com Microwave-assisted synthesis has been shown to dramatically shorten reaction times and, in some cases, allow for lower catalyst loadings. mdpi.com For instance, in a model reaction involving 2,4-dichloropyrimidine (B19661), the optimal catalyst loading of Pd(PPh₃)₄ was reduced from 5 mol% under conventional heating to just 0.5 mol% with microwave irradiation. mdpi.com

Table 1: Examples of Catalytic Systems for Suzuki-Miyaura Coupling of Pyrimidine Derivatives
Catalyst/PrecatalystLigandBaseSolventKey FindingReference
Pd(PPh₃)₄-Na₂CO₃1,4-Dioxane/H₂OEffective for coupling aryl boronic acids with 2,4-dichloropyrimidine, optimized at 100°C. mdpi.com
Pd₂(dba)₃P(t-Bu)₃KFTHFSuccessful coupling of arylboronic acids to solid-supported chloropyrimidines at 50°C. nih.gov
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OHighly active system for coupling of heteroaryl chlorides and boronic acids. organic-chemistry.org
PdCl₂(dppf)-K₂CO₃DMFModerate to good yields in coupling a complex chloropyridine with various boronic acids. researchgate.net

(5-Chloropyrimidin-2-yl)boronic acid and related pyrimidine boronic acids can be coupled with a wide array of aryl and heteroaryl halides. The reaction generally tolerates various functional groups on the coupling partner. researchgate.net Electron-rich and electron-poor aryl halides have been successfully used. mdpi.com For example, 5-pyrimidylboronic acid has been successfully coupled with heteroaryl halides such as substituted chloropyrimidines and chloroquinolines. rsc.org

However, certain limitations exist. The stability of the heteroarylboronic acid itself can be a challenge. Some heteroaryl boronic acids, particularly those derived from five-membered rings like furan, are prone to protodeboronation (cleavage of the C-B bond by a proton source) under reaction conditions. nih.gov To overcome this, more stable derivatives like potassium heteroaryltrifluoroborates are often used, as they are less susceptible to this degradation pathway. nih.gov

Furthermore, the nature of the coupling partner can significantly impact the reaction's success. Some heteroaryl halides may fail to couple due to catalyst inhibition or poisoning. A notable example is the unsuccessful coupling of 2,4-dichloropyrimidine with thiophen-2-boronic acid, which is attributed to the sulfur atom poisoning the palladium catalyst. mdpi.com Similarly, reactions involving some pyridinylboronic acids have been reported to be unsuccessful under certain conditions. mdpi.com

Table 2: Scope of Suzuki-Miyaura Coupling with Pyrimidine Boronic Acids/Halides
Pyrimidine SubstrateCoupling PartnerCatalyst SystemYieldCommentReference
2,4-DichloropyrimidinePhenylboronic acid0.5 mol% Pd(PPh₃)₄81%Microwave-assisted, 15 min at 100°C. mdpi.com
2,4-Dichloropyrimidine3-Methoxyphenylboronic acid0.5 mol% Pd(PPh₃)₄85%No significant effect from substituent position (ortho, meta, para). mdpi.com
2,4-DichloropyrimidineThiophen-2-boronic acidPd(PPh₃)₄FailedAttributed to sulfur poisoning of the palladium catalyst. mdpi.com
5-Pyrimidylboronic acid4,6-DichloropyrimidinePd(PPh₃)₂Cl₂56%Demonstrates a two-fold coupling reaction. rsc.org
Resin-supported chloropyrimidineVarious arylboronic acidsPd₂(dba)₃/P(t-Bu)₃ModerateUsed for library synthesis. nih.gov

Regioselectivity is a critical consideration in the cross-coupling of polyhalogenated heterocycles. When a pyrimidine ring contains multiple halogen substituents, the site of the Suzuki-Miyaura reaction is determined by a combination of electronic effects and the relative reactivity of the carbon-halogen bonds. rsc.org

In dihalopyrimidines, the electron-deficient nature of the ring activates the halogen positions toward oxidative addition. For substrates like 2,4-dichloropyrimidine, the C-4 position is generally more electron-deficient and thus more reactive than the C-2 position, leading to preferential coupling at C-4. mdpi.com The presence of additional substituents can also influence this selectivity; for example, steric hindrance near one reactive site may direct the coupling to another position. mdpi.com

When different halogens are present on the pyrimidine ring, selectivity is often governed by the bond dissociation energy of the C-X bond (C-I < C-Br < C-Cl). The weaker bond is typically cleaved more easily during oxidative addition. For instance, in a substrate like 5-bromo-2-chloropyrimidine (B32469), the Suzuki coupling occurs selectively at the C-5 position, displacing the more reactive bromide over the chloride. rsc.org This principle allows for predictable, site-selective functionalization of mixed-halide pyrimidines.

Beyond the Suzuki reaction, the boronic acid moiety can participate in other important organometallic transformations.

Rhodium-catalyzed Reactions : Rhodium catalysts can mediate the addition of arylboronic acids to various unsaturated functional groups. nih.gov For example, rhodium complexes have been used to catalyze the enantioselective addition of aryl and alkenylboronic acids to activated pyridinium (B92312) salts and the addition of arylboronic acids to malononitriles. nih.govnih.gov These reactions provide pathways to chiral piperidines and β-ketonitriles, respectively. nih.govnih.gov

Chan-Lam-Evans (CLE) Coupling : The Chan-Lam-Evans coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds. wikipedia.orgorganic-chemistry.org Unlike the palladium-catalyzed Buchwald-Hartwig amination, the CLE reaction utilizes boronic acids as the aryl source to couple with amines, alcohols, amides, and other N-H or O-H containing compounds. organic-chemistry.orgnih.gov The reaction is attractive because it can often be performed under mild conditions, at room temperature, and open to the air. wikipedia.orgorganic-chemistry.org The mechanism is thought to involve a Cu(III) intermediate that undergoes reductive elimination to form the final product. wikipedia.org This reaction provides a complementary method to the Suzuki coupling for elaborating the (5-chloropyrimidin-2-yl)boronic acid scaffold, allowing for the introduction of diverse substituents via C-N or C-O linkages at the C-2 position.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Reactions Involving the Chloro-Substituent on the Pyrimidine Ring

The chloro group at the C-5 position of (5-chloropyrimidin-2-yl)boronic acid serves as a second reactive handle, primarily acting as an electrophilic site for cross-coupling or nucleophilic substitution reactions. This allows for sequential functionalization, where the boronic acid is reacted first, followed by a reaction at the C-5 chloro position, or vice-versa.

The chloro group can participate in its own Suzuki-Miyaura coupling reaction with a different boronic acid, provided the boronic acid at C-2 is suitably protected or if conditions are chosen to favor reaction at the C-Cl bond. An efficient method for the Suzuki cross-coupling of resin-supported chloropyrimidines with various arylboronic acids has been developed for the synthesis of compound libraries. nih.gov In this approach, a palladium catalyst system, such as Pd₂(dba)₃/P(t-Bu)₃, with a base like spray-dried potassium fluoride (B91410) (KF) in THF, effectively couples the chloropyrimidine with the boronic acid partner. nih.gov This demonstrates the viability of the C-Cl bond as a coupling site for C-C bond formation, enabling the synthesis of 2,5-disubstituted pyrimidines from the (5-chloropyrimidin-2-yl)boronic acid precursor.

Nucleophilic Aromatic Substitution on the Pyrimidine Ring with Retention of Boronic Acid Functionality

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-deficient character of the diazine core. A critical aspect of this reactivity for synthetic applications is the ability to perform these substitutions while preserving the boronic acid functionality for subsequent transformations. The stability of the boronic acid group under these conditions is crucial and often requires careful selection of reaction parameters.

While specific studies on (5-Chloropyrimidin-2-yl)boronic acid are not extensively documented in publicly available literature, the principles of SNAr on chloropyrimidines are well-established. chemicalbook.comnih.gov These reactions typically proceed via a Meisenheimer intermediate, and the reaction rate is influenced by the nature of the nucleophile and the reaction conditions. For the boronic acid group to remain intact, conditions that promote protodeborylation, such as high temperatures in protic solvents or strongly acidic or basic conditions, should be avoided or carefully controlled. One strategy to mitigate this is the in-situ protection of the boronic acid as a boronate ester, for example, with diethanolamine (B148213), which can render the boron moiety more robust to the reaction conditions. nih.gov

The following table illustrates the potential for nucleophilic aromatic substitution on the (5-Chloropyrimidin-2-yl)boronic acid scaffold with various nucleophiles, based on general reactivity patterns of similar substrates.

NucleophileProductPotential Reaction Conditions
Primary/Secondary Amine(5-(Alkyl/Aryl)aminopyrimidin-2-yl)boronic acidBase (e.g., DIPEA, K₂CO₃), aprotic solvent (e.g., DMF, DMSO), moderate temperature
Alkoxide(5-Alkoxypyrimidin-2-yl)boronic acidNaH or other non-nucleophilic base in an aprotic solvent (e.g., THF)
Thiolate(5-(Alkyl/Aryl)thiopyrimidin-2-yl)boronic acidBase (e.g., Cs₂CO₃), aprotic solvent (e.g., DMF)

This table is illustrative and based on general principles of SNAr on chloropyrimidines.

Selective Functionalization of the Chloro-Group in the Presence of the Boronic Acid

A key synthetic utility of (5-Chloropyrimidin-2-yl)boronic acid lies in the orthogonal reactivity of its chloro and boronic acid functionalities. This allows for the selective functionalization of the C-Cl bond, typically through palladium-catalyzed cross-coupling reactions, while leaving the boronic acid available for a subsequent, different coupling reaction.

The Suzuki-Miyaura coupling is a prime example of such a transformation. rsc.orgresearchgate.net In a molecule containing both a halide and a boronic acid (or its ester), the halide will act as the electrophilic partner and the boronic acid as the nucleophilic partner in the presence of a palladium catalyst and a base. For a dihalopyrimidine substrate like 5-bromo-2-chloropyrimidine, studies have shown that Suzuki-Miyaura coupling occurs selectively at the C5 position (the site of the more reactive C-Br bond). rsc.org This principle can be extended to (5-Chloropyrimidin-2-yl)boronic acid, where the C-Cl bond can be selectively coupled with an organoboron reagent.

The following table presents potential selective functionalization reactions of the chloro group.

Reaction TypeCoupling PartnerProductCatalyst System
Suzuki-Miyaura CouplingAryl/Heteroarylboronic acid(5-(Aryl/Heteroaryl)pyrimidin-2-yl)boronic acidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O
Buchwald-Hartwig AminationPrimary/Secondary Amine(5-Aminopyrimidin-2-yl)boronic acidPd₂(dba)₃, ligand (e.g., Xantphos), base (e.g., Cs₂CO₃)
Sonogashira CouplingTerminal Alkyne(5-Alkynylpyrimidin-2-yl)boronic acidPd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N)

This table is illustrative and based on established cross-coupling methodologies for chloro-substituted heterocycles.

Transmetalation and Boron-Mediated Transformations

The boronic acid group of (5-Chloropyrimidin-2-yl)boronic acid is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds. The key step in many of these reactions is transmetalation, a process where the organic group from the boron atom is transferred to a transition metal catalyst, typically palladium in Suzuki-Miyaura reactions. rsc.orgrsc.org

The mechanism of transmetalation in Suzuki-Miyaura coupling has been a subject of extensive study. nih.gov It is generally accepted that the reaction proceeds through a catalytic cycle involving oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation and reductive elimination. The transmetalation step itself is thought to involve the formation of a palladium-boronate complex. The rate and efficiency of this step can be influenced by the nature of the substituents on the boronic acid, the base, the solvent, and the ligands on the palladium catalyst. For pyrimidinylboronic acids, the electron-deficient nature of the pyrimidine ring can influence the rate of transmetalation.

Beyond Suzuki-Miyaura coupling, the boronic acid moiety can participate in other transformations. For instance, Chan-Lam coupling allows for the formation of C-N or C-O bonds by reacting the boronic acid with amines or alcohols in the presence of a copper catalyst. Furthermore, the boronic acid can be converted to other functional groups, such as a hydroxyl group via oxidation (e.g., with hydrogen peroxide) or a halide through halodeboronation.

The following table summarizes key transformations involving the boronic acid group.

TransformationReagentsProduct
Suzuki-Miyaura CouplingAryl/Heteroaryl Halide, Pd catalyst, base2-(Aryl/Heteroaryl)-5-chloropyrimidine
Chan-Lam AminationAmine, Cu catalyst, oxidant2-Amino-5-chloropyrimidine
OxidationH₂O₂, NaOH5-Chloro-2-hydroxypyrimidine
ProtodeborylationAcid or base in protic solvent2-Chloropyrimidine

This table provides examples of common boron-mediated transformations.

Applications of 5 Chloropyrimidin 2 Yl Boronic Acid in Complex Molecule Synthesis

Construction of Heterocyclic Architectures via Cross-Coupling

The primary application of (5-Chloropyrimidin-2-yl)boronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nbinno.com This powerful carbon-carbon bond-forming method enables the direct linkage of the pyrimidine (B1678525) ring to various aryl and heteroaryl systems, providing a straightforward entry into complex heterocyclic structures.

The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, as the pyrimidine scaffold is a core component of numerous biologically active compounds. nih.govniscpr.res.in (5-Chloropyrimidin-2-yl)boronic acid serves as a key reagent for introducing the 5-chloropyrimidin-2-yl moiety onto other aromatic or heterocyclic rings. In a typical Suzuki-Miyaura coupling, the boronic acid is reacted with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating 2-aryl or 2-heteroaryl pyrimidines.

The versatility of this approach allows for the synthesis of a wide array of derivatives by simply varying the coupling partner. For instance, coupling with substituted phenyl halides leads to 2-phenylpyrimidine derivatives, while reaction with other heterocyclic halides, such as bromopyridines or bromothiophenes, yields more complex biheterocyclic systems. The resulting products are valuable intermediates for further functionalization. organic-chemistry.org

Coupling PartnerCatalyst/BaseProduct
4-BromotoluenePd(PPh₃)₄ / Na₂CO₃5-Chloro-2-(p-tolyl)pyrimidine
3-BromopyridinePd(dppf)Cl₂ / K₂CO₃2-(5-Chloropyrimidin-2-yl)pyridine
2-IodothiophenePd(OAc)₂ / K₃PO₄5-Chloro-2-(thiophen-2-yl)pyrimidine

This interactive table showcases representative Suzuki-Miyaura reactions involving (5-Chloropyrimidin-2-yl)boronic acid to generate substituted pyrimidines.

Beyond simple substitution, (5-Chloropyrimidin-2-yl)boronic acid is instrumental in the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. This is often achieved through a multi-step sequence where the initial cross-coupling reaction is followed by an intramolecular cyclization.

A common strategy involves a Suzuki coupling to install a group with a reactive handle (e.g., an ortho-amino or ortho-hydroxyl group) onto the 2-position of the pyrimidine. The chlorine atom at the 5-position can then act as an electrophilic site for a subsequent intramolecular nucleophilic aromatic substitution (SNAr) reaction, leading to the formation of a new ring fused to the pyrimidine core. This methodology provides access to diverse fused systems like pyrido[2,3-d]pyrimidines or furopyrimidines, which are scaffolds of significant pharmacological interest. researchgate.net

Integration into Multistep Organic Synthesis Sequences

The stability and predictable reactivity of boronic acids make them highly suitable for inclusion in lengthy, multistep synthetic routes. acs.orgmdpi.com (5-Chloropyrimidin-2-yl)boronic acid, in particular, is frequently employed as a key intermediate that allows for the late-stage introduction of the chloropyrimidine moiety into a complex molecular framework.

Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org In this context, (5-Chloropyrimidin-2-yl)boronic acid is a valuable synthon for any target molecule containing a 2-substituted-5-chloropyrimidine core.

Convergent synthesis involves preparing separate fragments of a complex molecule and then joining them together near the end of the synthesis. This approach is often more efficient than a linear synthesis. A significant challenge in convergent synthesis is ensuring that the final fragment-coupling reaction proceeds in high yield and with high selectivity, especially when the fragments themselves are large and sterically hindered.

The use of (5-Chloropyrimidin-2-yl)boronic acid in a Suzuki-Miyaura coupling reaction provides a robust solution to this challenge. mdpi.com The reaction is known for its high functional group tolerance and reliability. However, challenges such as low yields due to steric hindrance or competing side reactions can arise. Solutions often involve the careful optimization of reaction conditions, including:

Catalyst Choice: Employing highly active palladium catalysts with specialized phosphine (B1218219) ligands (e.g., SPhos, XPhos) can overcome steric hindrance and improve reaction rates.

Base and Solvent Selection: The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane/water, toluene) can profoundly impact the reaction outcome and must be tailored to the specific substrates.

Phase-Switch Strategies: For purification challenges in multistep syntheses, boronic acids can be used as "productive tags." acs.orgbohrium.com The boronic acid functionality allows the tagged molecule to be selectively extracted between organic and aqueous phases under specific pH conditions, facilitating purification without the need for chromatography. bohrium.comresearchgate.net

Role in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.comnih.gov (5-Chloropyrimidin-2-yl)boronic acid is an excellent scaffold for DOS and combinatorial chemistry due to its two orthogonal reactive sites.

The boronic acid at the C2 position can be coupled with a large library of aryl or heteroaryl halides through Suzuki coupling. Independently, the chlorine atom at the C5 position can be displaced by a wide variety of nucleophiles (such as amines, thiols, or alcohols) via SNAr reactions. This two-dimensional approach allows for the rapid generation of a large matrix of distinct compounds from a single starting material. By combining a set of 'm' different coupling partners with 'n' different nucleophiles, a library of 'm x n' unique products can be synthesized, efficiently exploring a vast chemical space. unifi.it This strategy is invaluable for identifying new lead compounds in drug discovery programs. mdpi.com

Base ScaffoldR¹ (from Suzuki Coupling Partner)R² (from Nucleophile)Resulting Compound Class
(5-Chloropyrimidin-2-yl)boronic acidPhenyl-NHCH₃2-Phenyl-5-(methylamino)pyrimidines
(5-Chloropyrimidin-2-yl)boronic acidThienyl-SCH₂CH₃2-(Thienyl)-5-(ethylthio)pyrimidines
(5-Chloropyrimidin-2-yl)boronic acidPyridyl-OCH₃2-(Pyridyl)-5-methoxypyrimidines
(5-Chloropyrimidin-2-yl)boronic acidNaphthyl-Morpholino2-(Naphthyl)-5-morpholinopyrimidines

This interactive table illustrates the combinatorial potential of (5-Chloropyrimidin-2-yl)boronic acid in diversity-oriented synthesis, where different R¹ and R² groups can be introduced to create a large library of compounds.

Applications in Materials Science and Supramolecular Chemistry

(5-Chloropyrimidin-2-yl)boronic acid is emerging as a valuable building block in materials science and supramolecular chemistry due to its unique structural features. The compound's boronic acid group, combined with the reactive chloropyrimidine core, allows for its integration into a variety of advanced materials. Its utility spans from creating functionalized polymers to designing intricate supramolecular assemblies with tailored properties.

The boronic acid moiety is particularly notable for its ability to form reversible covalent bonds with diols, its participation in self-condensation reactions to form boroxines, and its role as a hydrogen-bond donor. researchgate.net These characteristics are harnessed to create dynamic and responsive materials. Furthermore, the pyrimidine ring offers sites for hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly processes in supramolecular chemistry. The exploration of pyrimidine boronic acid derivatives in materials science is an active area of research, aiming to design materials with specific electronic, optical, or physical properties. nbinno.com

Polymer Functionalization

The incorporation of boronic acid functionalities into polymer chains is a significant strategy for developing "smart" materials that can respond to external stimuli. While research often highlights phenylboronic acid, the principles are readily applicable to pyrimidine-based analogs like (5-Chloropyrimidin-2-yl)boronic acid.

Boronic acid-containing polymers are particularly well-known for their application in creating hydrogels and other nanostructures. nih.gov These polymers can be synthesized to include (5-Chloropyrimidin-2-yl)boronic acid as a side group or an end-functional group. rsc.org The primary mechanism exploited in these materials is the reversible formation of boronate esters with polyol compounds (molecules with multiple hydroxyl groups), such as sugars.

Detailed Research Findings:

Stimuli-Responsive Hydrogels: Research has demonstrated that polymers functionalized with boronic acids can form hydrogels that exhibit volume changes or undergo sol-gel transitions in response to changes in pH or the presence of specific sugars like glucose. mdpi.com This responsiveness stems from the competitive binding between the boronic acid and the diol units within the polymer network versus free sugar molecules in the surrounding environment. The introduction of a (5-Chloropyrimidin-2-yl)boronic acid moiety could impart specific electronic characteristics to such hydrogels.

Layer-by-Layer (LbL) Assemblies: Boronic acid-functionalized polymers have been used to create multilayered thin films and microcapsules through layer-by-layer assembly. mdpi.com These assemblies can be designed to decompose or alter their permeability in response to stimuli such as sugars or reactive oxygen species (ROS), making them suitable for controlled-release drug delivery systems. mdpi.com

The table below summarizes the role of boronic acids in polymer functionalization.

Material TypeFunctional ComponentMechanism of ActionPotential Application
Responsive Hydrogels Boronic acid moietiesReversible boronate ester formation with diolsGlucose sensing, self-healing materials
Layer-by-Layer Films Boronic acid-containing polymersElectrostatic interactions and boronate ester cross-linkingDrug delivery systems, biosensors
Functionalized Nanoparticles Surface-grafted boronic acidsCovalent bonding to diol-containing moleculesTargeted drug delivery, bio-imaging

Supramolecular Chemistry

In supramolecular chemistry, non-covalent interactions are used to construct large, well-ordered structures from smaller molecular components. Arylboronic acids are recognized as excellent building blocks for crystal engineering and the design of novel supramolecular assemblies. researchgate.net

(5-Chloropyrimidin-2-yl)boronic acid is particularly suited for this purpose due to its multiple interaction sites:

Hydrogen Bonding: The two hydroxyl groups of the boronic acid can act as hydrogen bond donors, while the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. This donor-acceptor relationship facilitates the self-assembly of complex, predictable, and stable hydrogen-bonded networks. researchgate.net

Coordination Bonds: The boronic acid can also engage in B–N coordination, further directing the assembly process. researchgate.net

Detailed Research Findings:

Crystal Engineering: Studies on phenylboronic acids have shown their ability to co-crystallize with nitrogen-containing compounds like bipyridines to form extended structures such as ladder-like or catemer-based assemblies through O–H···N hydrogen bonds. researchgate.net The pyrimidine ring within (5-Chloropyrimidin-2-yl)boronic acid can similarly interact with other molecules to generate novel crystalline materials with potentially useful properties.

Self-Assembly: The B(OH)₂ group is a versatile platform for studying self-assembly. Depending on the reaction conditions, it can participate in the formation of hydrogen-bonded co-crystals or undergo dehydration to form cyclic boroxine trimers. researchgate.net This adaptability allows for the creation of diverse supramolecular architectures.

The table below details the interactions involving (5-Chloropyrimidin-2-yl)boronic acid in supramolecular assemblies.

Interaction TypeParticipating GroupsResulting Structure
Hydrogen Bonding Boronic acid (-OH) as donor; Pyrimidine (-N=) as acceptorExtended networks, co-crystals
Coordination Bonds Boron atom as Lewis acid; Nitrogen atom as Lewis baseDirected molecular assemblies
π-π Stacking Aromatic pyrimidine ringsStacked columnar or layered structures

Mechanistic and Computational Investigations of 5 Chloropyrimidin 2 Yl Boronic Acid Transformations

Kinetic and Spectroscopic Studies of Reaction Intermediates

In-situ Monitoring of Reaction Progress

The real-time analysis of chemical reactions as they occur, known as in-situ monitoring, is a powerful tool for understanding reaction kinetics, identifying reactive intermediates, and elucidating reaction mechanisms. mpg.de Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for this purpose, as they are non-invasive and provide detailed structural information. nih.gov

Real-time NMR measurements can be employed to track the consumption of starting materials, such as (5-chloropyrimidin-2-yl)boronic acid, and the formation of products and transient intermediates. nih.gov For example, ¹¹B NMR spectroscopy is a specific and effective method for monitoring the conversion of boronic acids and their derivatives, such as boronate esters, in real-time. mdpi.com This technique allows for the quantification of different boron-containing species in a reaction mixture, providing insights into the equilibrium and kinetics of the process. mdpi.com The use of ultrafast multidimensional NMR techniques can further enhance the ability to detect and characterize short-lived species that may be crucial to the reaction mechanism. nih.gov

Table 1: Hypothetical In-situ NMR Monitoring Data for a Reaction of (5-Chloropyrimidin-2-yl)boronic acid

Time (minutes)Concentration of (5-Chloropyrimidin-2-yl)boronic acid (M)Concentration of Product (M)
00.1000.000
100.0750.025
200.0550.045
300.0400.060
600.0150.085
120<0.005>0.095

This table is illustrative and based on typical reaction progress curves. Actual data would be dependent on specific reaction conditions.

Characterization of Transient Species (e.g., X-ray crystal structures for intermediates/products to confirm structure)

The isolation and characterization of transient intermediates in a catalytic cycle are often challenging due to their low concentration and high reactivity. However, in some cases, it is possible to isolate and structurally characterize key intermediates or their stable analogues. X-ray crystallography is an unambiguous method for determining the three-dimensional structure of molecules and can provide definitive proof of the structure of reaction intermediates and final products.

While a crystal structure for an intermediate directly involving (5-chloropyrimidin-2-yl)boronic acid has not been reported, the structures of related pyrimidylboronic acids and their products have been determined. For instance, the crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid reveals a planar structure with the boronic acid group in a syn-anti conformation. nih.gov In the solid state, these molecules often form hydrogen-bonded dimers. nih.gov Such structural information is valuable for understanding the intermolecular interactions that can influence reaction pathways.

The final products of transformations involving (5-chloropyrimidin-2-yl)boronic acid are routinely characterized by a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the structures of various substituted pyrimidines produced via Suzuki-Miyaura coupling have been confirmed by single-crystal X-ray analysis. beilstein-journals.org These crystal structures provide precise information on bond lengths, bond angles, and stereochemistry, confirming the outcome of the reaction.

Table 2: Crystallographic Data for a Related Pyrimidine (B1678525) Boronic Acid Derivative

ParameterValueReference
Compound(2-benzyloxypyrimidin-5-yl)boronic acid nih.gov
FormulaC₁₁H₁₁BN₂O₃ nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)5.498(1) nih.gov
b (Å)30.4320(17) nih.gov
c (Å)6.7086(19) nih.gov
β (°)113.54(4) nih.gov
Volume (ų)1029.0(4) nih.gov

This data for a related compound illustrates the level of detail that can be obtained from X-ray crystallographic studies, which would be similarly applicable to the products derived from (5-chloropyrimidin-2-yl)boronic acid.

Q & A

Q. How is (5-Chloropyrimidin-2-yl)boronic acid utilized in fluorescent probes for cellular imaging?

  • Applications :
  • Glycoprotein Labeling : Conjugate to rhodamine derivatives for visualizing cell-surface glycans via boronic acid-diol interactions .
  • Apoptosis Sensors : Pair with caspase-specific peptides for real-time monitoring in live cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.